N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
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Overview
Description
“N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” is a complex organic compound that features a combination of aromatic rings, halogen substituents, and a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the thiadiazole moiety with the substituted aromatic ring through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain substituents or to convert functional groups to their reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, “N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” may exhibit interesting pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In industry, this compound might be used in the development of agrochemicals, such as herbicides or fungicides, due to its potential bioactivity. Additionally, it could find applications in materials science for the creation of new polymers or coatings.
Mechanism of Action
The mechanism of action of “N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide: can be compared to other thiadiazole derivatives, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and structural features. The presence of both chloro and trifluoromethyl groups, along with the thiadiazole ring, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3OS2/c1-10-2-4-11(5-3-10)16-24-17(28-25-16)27-9-15(26)23-14-8-12(18(20,21)22)6-7-13(14)19/h2-8H,9H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHLGAMFKAOIGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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